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Compound of Interest

3-Bromo-5-isopropylphenylboronic
Compound Name: d
aci

Cat. No.: B1374440

3-Bromo-5-isopropylphenylboronic acid is a specialized organic compound that belongs to
the highly versatile class of arylboronic acids. Its molecular structure, featuring a bromine atom,
an isopropy! group, and a boronic acid functional group on a phenyl ring, makes it a valuable
reagent for creating complex organic molecules. The presence of these distinct functional
groups allows for sequential, site-selective modifications, a highly desirable attribute in multi-
step syntheses.

Arylboronic acids are foundational reagents in palladium-catalyzed cross-coupling reactions,
most notably the Suzuki-Miyaura coupling.[1][2] This Nobel Prize-winning reaction is a
cornerstone of modern organic synthesis due to its mild conditions, functional group tolerance,
and the stability and low toxicity of boronic acid reagents.[3][4] Consequently, 3-Bromo-5-
isopropylphenylboronic acid serves as a key intermediate in the synthesis of biaryl
compounds, which are prevalent structural motifs in active pharmaceutical ingredients (APIs),
agrochemicals, and advanced materials.[4][5][6]

Part 1: Core Physicochemical Properties

The precise molecular weight and other physical properties of a reagent are critical for accurate
stoichiometric calculations, reaction monitoring, and purification. The defining properties of 3-
Bromo-5-isopropylphenylboronic acid are summarized below.
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Property Value Source
Molecular Weight 242.91 g/mol [7]
Molecular Formula CoH12BBrO2 [7]

CAS Number 1451390-87-6 [71[8]

No data available (typically a

Appearance ] ] )
white to off-white solid)
No data available (generally
Solubility soluble in organic solvents like
dioxane, THF, and DMF)
Short-term (1-2 weeks) at
Storage Conditions -4°C; Long-term (1-2 years) at [7]

-20°C

Part 2: Strategic Importance in Drug Discovery and
Development

The utility of 3-Bromo-5-isopropylphenylboronic acid in drug discovery stems from the
synthetic possibilities it unlocks. The boronic acid group is the reactive handle for Suzuki-
Miyaura coupling, enabling the formation of a carbon-carbon bond with an aryl or heteroaryl
halide.[3][9] The bromine atom on the same ring provides a secondary reaction site for
subsequent cross-coupling reactions, allowing for the construction of elaborate, multi-
substituted aromatic systems. The isopropyl group serves to increase lipophilicity and can
provide beneficial steric interactions within a target protein's binding pocket.

This trifecta of functionalities allows medicinal chemists to rapidly generate libraries of diverse
compounds for structure-activity relationship (SAR) studies. By systematically varying the
coupling partners at both the boronic acid and bromo positions, researchers can fine-tune a
molecule's pharmacological properties, such as potency, selectivity, and metabolic stability.

Part 3: Experimental Protocol: Suzuki-Miyaura
Cross-Coupling
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The following protocol provides a representative, field-proven methodology for the Suzuki-

Miyaura coupling of 3-Bromo-5-isopropylphenylboronic acid with a generic aryl halide.

Core Directive: This protocol is designed as a self-validating system. The choice of catalyst,

base, and solvent is based on established principles that maximize reaction efficiency while

minimizing common side reactions like protodeboronation (the undesired cleavage of the C-B
bond).[10]

Materials & Reagents:

3-Bromo-5-isopropylphenylboronic acid

Aryl Halide (e.g., 4-iodoanisole)

Palladium Catalyst (e.g., Pd(PPhs)a - Tetrakis(triphenylphosphine)palladium(0))

Base (e.g., aqueous 2M Sodium Carbonate solution)

Solvent (e.g., 1,4-Dioxane or Toluene)

Anhydrous Magnesium Sulfate or Sodium Sulfate

Argon or Nitrogen gas supply

Standard laboratory glassware (round-bottom flask, condenser, etc.)

Step-by-Step Methodology:

Inert Atmosphere Preparation: Assemble a round-bottom flask with a stir bar and condenser.
Flame-dry the glassware under vacuum and backfill with an inert gas (Argon or Nitrogen).
Maintaining an inert atmosphere is crucial as the Pd(0) catalyst is sensitive to oxygen.

Reagent Addition: To the flask, add 3-Bromo-5-isopropylphenylboronic acid (1.2
equivalents), the selected aryl halide (1.0 equivalent), and the palladium catalyst (0.05
equivalents).

Solvent and Base Addition: Add the organic solvent (e.g., 1,4-dioxane) to the flask, followed
by the aqueous base (e.g., 2M Na2COs, 2.0 equivalents). The base is essential for the
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activation of the boronic acid, facilitating the transmetalation step in the catalytic cycle.[11]

o Reaction Execution: Heat the reaction mixture to 85-90°C and stir vigorously overnight. The
elevated temperature is necessary to drive the catalytic cycle forward.

» Reaction Monitoring: After cooling to room temperature, check the reaction's progress using
Thin-Layer Chromatography (TLC) to ensure the consumption of the limiting starting material
(the aryl halide).

o Workup and Extraction: Dilute the reaction mixture with ethyl acetate and water. Separate
the organic layer, and wash it sequentially with water and brine. This removes the inorganic
base and salts.

e Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter,
and concentrate the solvent under reduced pressure to yield the crude product.

« Purification: Purify the crude material using column chromatography on silica gel to isolate
the desired biaryl product.

Experimental Workflow Diagram
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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